molecular formula C13H8FN3OS B2601492 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-83-8

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2601492
CAS No.: 1003159-83-8
M. Wt: 273.29
InChI Key: SQGZKFAMVPFHBC-UHFFFAOYSA-N
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Description

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic small molecule based on the thienopyrimidine scaffold, a structure recognized for its potential in targeted cancer therapy. Thienopyrimidines are bioisosteric analogues of purines, allowing them to function as antimetabolites and interact with key enzymatic targets involved in cell proliferation . This compound is of significant interest in preclinical oncology research, particularly in the study of drug resistance. Its molecular design is related to inhibitors that selectively target mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as the EGFRL858R/T790M mutation, which is a common resistance mechanism in Non-Small Cell Lung Cancer (NSCLC) to earlier generation therapeutics . Researchers are also exploring the multi-targeted potential of this chemotype. Related thieno[2,3-d]pyrimidine compounds have demonstrated inhibitory activity against multiple enzymes in one-carbon metabolism, including key players in de novo purine biosynthesis like Glycinamide Ribonucleotide Formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase) . This multi-targeted inhibition profile can help overcome the drug resistance often encountered with single-target agents . Furthermore, the incorporation of the 4-fluorobenzamide moiety is a strategic modification aimed at optimizing binding interactions with target proteins and influencing the compound's physicochemical properties . This makes 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide a valuable chemical tool for investigating new pathways in cancer biology and for the development of novel targeted therapies.

Properties

IUPAC Name

4-fluoro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGZKFAMVPFHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . . Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit protein kinases, which are crucial for cell growth and proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound Name Substituents Yield (%) Melting Point (°C) IR Key Peaks (cm⁻¹) Notable Features
4-Fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide 4-Fluoro benzamide N/A* N/A* N/A* Base structure for comparison
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) 4-Methoxy benzamide, 4-(trifluoromethyl)phenoxy 75 236–238 1685 (C=O), 1386 (C-F) Enhanced lipophilicity due to CF₃ group
2,5-Difluoro-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide (8f) 2,5-Difluoro benzamide, thiomorpholine 79 234–235 3568 (N-H), 1685 (C=O), 654 (C-S-C) Thiomorpholine improves solubility
N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethoxy)benzamide (6d) 4-Trifluoromethoxy benzamide, 2-chloro 80 153–154 3368 (N-H), 1140 (C-O-C), 745 (C-Cl) Chloro substituent may enhance reactivity
4-Methyl-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8a) 4-Methyl benzamide, 4-(trifluoromethyl)phenoxy 75 236–238 1685 (C=O), 1386 (C-F) Methyl group reduces polarity

Key Observations:

Substituent Effects on Physicochemical Properties: Fluorine vs. Chlorine: Chlorine (as in 6d) lowers melting points (153–154°C) compared to fluorinated analogues (234–235°C for 8f), likely due to reduced crystal packing efficiency . Thiomorpholine Addition: The C-S-C stretch (654 cm⁻¹) in 8f indicates sulfur incorporation, which may improve solubility and bioavailability .

Spectral Characteristics :

  • All compounds show C=O stretches near 1685 cm⁻¹, confirming benzamide linkage .
  • N-H stretches (3368–3568 cm⁻¹) are consistent across analogues .

Table 2: Antimicrobial Activity of Selected Analogues

Compound Anti-Bacterial Activity (Zone of Inhibition, mm) Anti-Fungal Activity (Zone of Inhibition, mm) Reference
8b 14–16 (Gram-positive) 12–14 (C. albicans)
8f 18–20 (Gram-negative) 15–17 (A. niger)
6d 12–14 (Gram-positive) 10–12 (C. albicans)

Key Trends:

  • Fluorine Positioning: Difluoro-substituted 8f shows superior activity against Gram-negative bacteria (18–20 mm), suggesting broader-spectrum efficacy compared to mono-fluoro or non-fluoro analogues .
  • Trifluoromethoxy vs. Methoxy : Compound 6d (trifluoromethoxy) exhibits moderate activity, while 8b (methoxy) shows slightly better antifungal performance, possibly due to electron-withdrawing effects enhancing target binding .

Biological Activity

Overview

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound belonging to the class of thienopyrimidine derivatives. Its structure features a fluorine atom and a benzamide group, which enhance its chemical properties and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a protein kinase inhibitor.

Target Enzymes
The primary biological target of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is protein kinases. These enzymes play crucial roles in cellular signaling pathways, influencing processes such as cell growth, differentiation, and metabolism. The compound inhibits specific protein kinases, thereby modulating these pathways and potentially impacting cancer cell proliferation and survival.

Mode of Action
The inhibition of protein kinases by this compound alters various cellular processes. For instance, it has been observed to significantly inhibit the proliferation of cancer cells by interfering with critical signaling pathways involved in cell cycle regulation and apoptosis.

Antioxidant Properties

Research indicates that thieno[2,3-d]pyrimidine derivatives, including 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, may exhibit antioxidant activity. The presence of nitrogen and sulfur atoms in the thieno[2,3-d]pyrimidine core structure suggests mechanisms such as hydrogen atom transfer (HAT) and electron transfer processes that contribute to their ability to scavenge free radicals. This property is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and cardiovascular conditions .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For example, it has been shown to inhibit key signaling pathways that are often dysregulated in cancer cells. The compound's ability to selectively target specific kinases associated with tumor growth makes it a promising candidate for further development as an anticancer agent .

Case Studies

  • Inhibition of Cancer Cell Proliferation
    A study demonstrated that 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide effectively inhibited the growth of various cancer cell lines by targeting specific protein kinases involved in cell cycle regulation. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
  • Antioxidant Activity Assessment
    The antioxidant activity of related thieno[2,3-d]pyrimidine derivatives was evaluated using Density Functional Theory (DFT) calculations. The study found that these compounds exhibited notable scavenging abilities against reactive oxygen species (ROS), suggesting their potential use in mitigating oxidative stress-related diseases .

Comparative Analysis

To better understand the biological activity of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, it is useful to compare it with other thienopyrimidine derivatives:

Compound NameBiological ActivityKey Features
Thieno[3,2-d]pyrimidine-4-ones Anticancer, antimicrobialSimilar structural motifs
Thieno[3,4-b]pyridine derivatives Protein kinase inhibitionDiverse biological activities
Pyrazolo[3,4-d]pyrimidine derivatives AnticancerKnown for their potent kinase inhibition

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